Methenamine camphorate
Description
Structure
2D Structure
Properties
CAS No. |
630-55-7 |
|---|---|
Molecular Formula |
C22H40N8O4 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O4.2C6H12N4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;2*1-7-2-9-4-8(1)5-10(3-7)6-9/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);2*1-6H2/t6-,10+;;/m1../s1 |
InChI Key |
SPPRWKXUYGFXJY-YJGIZBEXSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O.C1N2CN3CN1CN(C2)C3.C1N2CN3CN1CN(C2)C3 |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C.C1N2CN3CN1CN(C2)C3.C1N2CN3CN1CN(C2)C3 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modifications of Methenamine Camphorate
Synthetic Routes to Methenamine (B1676377) (Hexamethylenetetramine) as a Core Precursor
Methenamine, also known as hexamethylenetetramine, is a heterocyclic organic compound with the chemical formula (CH₂)₆N₄. researchgate.net Its cage-like adamantane (B196018) structure is a key feature, and it serves as a versatile precursor in various chemical syntheses. researchgate.net The industrial production of methenamine is a well-established process, primarily involving the reaction of formaldehyde (B43269) with ammonia (B1221849). wikipedia.org
The synthesis can be carried out in either the gas phase or in solution. wikipedia.org The reaction is a condensation reaction where six molecules of formaldehyde react with four molecules of ammonia to yield one molecule of methenamine and six molecules of water.
Reaction: 6CH₂O + 4NH₃ → (CH₂)₆N₄ + 6H₂O
The process is typically conducted under controlled temperature and pressure to ensure high yields and purity. An acid catalyst may be used to facilitate the reaction and increase its rate. researchgate.net
An alternative laboratory-scale synthesis involves the use of paraformaldehyde, a solid polymer of formaldehyde, which is reacted with gaseous ammonia. This method can also produce methenamine in high yield.
A summary of common synthetic conditions for methenamine is presented in the table below.
| Reactants | Catalyst | Phase | Temperature | Pressure | Yield |
| Formaldehyde, Ammonia | Acid Catalyst | Solution | 80-100°C | 1-2 atm | High |
| Formaldehyde, Ammonia | None | Gas Phase | Controlled | Controlled | High |
| Paraformaldehyde, Ammonia | None | Slurry in light hydrocarbon | 35.5-36.0°C | Atmospheric | Quantitative |
Camphoric Acid Derivatization and Salt Formation Methodologies for Methenamine Camphorate
Camphoric acid is a dicarboxylic acid derived from the oxidation of camphor (B46023). acgpubs.org The formation of this compound involves a standard acid-base reaction where the basic nitrogen atoms of methenamine are protonated by the acidic carboxylic acid groups of camphoric acid, resulting in an ionic salt.
A plausible synthetic route for this compound would involve the following steps:
Dissolution/Suspension: Methenamine is suspended in a suitable solvent such as methyl ethyl ketone, acetone, ethanol, or isopropanol. google.com
Acid Addition: A solution of camphoric acid in the same solvent is slowly added to the stirred methenamine suspension, typically at an elevated temperature, such as the boiling point of the solvent. google.com The molar ratio of methenamine to the dicarboxylic camphoric acid would likely be 2:1 to ensure full protonation of both carboxylic acid groups.
Crystallization: As the reaction proceeds, the this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. The mixture is then cooled to room temperature and further chilled in an ice-water bath to maximize crystal formation. google.com
Isolation and Purification: The crystalline salt is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting materials, and then dried. google.com
Exploration of Novel Methenamine Derivatives and Analogues through Chemical Synthesis
The unique cage structure of methenamine makes it an attractive scaffold for the synthesis of novel derivatives and analogues. Chemical modifications can be targeted at the nitrogen atoms, which can be quaternized with various alkyl or aryl halides.
One area of exploration is the synthesis of heterocyclic compounds derived from camphor, which can then be used to form salts or other adducts with methenamine. For example, various nitrogen-containing heterocyclic derivatives of (+)-camphoric acid have been synthesized. nih.govscienceopen.comscilit.com These derivatives can bear pharmacophoric fragments, and their subsequent reaction with methenamine could lead to novel compounds with potential biological activities. nih.govscienceopen.comscilit.com
The Delépine reaction is a classic example of using methenamine to synthesize primary amines from alkyl halides. organic-chemistry.org This reaction proceeds through the formation of a quaternary ammonium (B1175870) salt of methenamine, which is then hydrolyzed in acidic conditions to yield the primary amine. organic-chemistry.org This methodology can be adapted to create a wide range of amine derivatives that could potentially be used to further modify camphoric acid or other molecules before salt formation with methenamine.
Recent research has also focused on the synthesis of novel camphor-derived imines and their subsequent use in creating more complex molecules. researchgate.netnih.gov These camphor imine derivatives could potentially react with methenamine to form novel adducts or be used as ligands in coordination chemistry.
Advanced Synthetic Methodologies for Methenamine-Based Compounds
Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of methenamine and its derivatives, often with a focus on green chemistry and efficiency.
One-Pot Syntheses: Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. mdpi.com Such strategies could be envisioned for the synthesis of complex methenamine derivatives. For instance, a one-pot reaction involving formaldehyde, ammonia, and a derivative of camphoric acid could potentially lead to novel functionalized methenamine analogues.
Catalytic Methods: The use of novel catalysts is another area of advancement. For example, gold nanoparticles supported on mesoporous silica (B1680970) have been used as catalysts for reductive amination, a key reaction in the synthesis of amines. chim.it Such catalytic systems could be employed in the synthesis of precursors for novel methenamine derivatives.
Flow Chemistry: Continuous flow synthesis is an emerging technology that offers advantages in terms of safety, scalability, and control over reaction parameters. The synthesis of methenamine from formaldehyde and ammonia is well-suited for a flow process, which could allow for safer handling of the exothermic reaction and easier purification of the product.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. chim.it The synthesis of methenamine and its derivatives could potentially be optimized using microwave-assisted techniques, leading to more efficient and environmentally friendly processes.
Mechanistic Investigations of Methenamine Camphorate at the Molecular and Cellular Levels
Formaldehyde (B43269) Generation and Decomposition Kinetics from Methenamine (B1676377) Camphorate
The antimicrobial activity of methenamine camphorate is entirely dependent on its decomposition in an aqueous environment to produce formaldehyde and ammonia (B1221849). This reaction is a hydrolysis process that is critically influenced by the pH of the surrounding medium.
pH-Dependent Hydrolysis Mechanisms and Rate Constants
The hydrolysis of methenamine is an acid-catalyzed reaction. wikipedia.org In acidic conditions (pH < 6), the nitrogen atoms of the methenamine cage-like structure are protonated, making the molecule susceptible to nucleophilic attack by water. wikipedia.org This leads to the breakdown of the adamantane-like structure and the liberation of six molecules of formaldehyde and four molecules of ammonia per molecule of methenamine. wikipedia.org The reaction rate is highly dependent on the hydrogen ion concentration, with a more acidic environment leading to a faster rate of formaldehyde release. nih.gov
The kinetics of methenamine hydrolysis have been studied, and the reaction is found to be pH-dependent. The half-life of methenamine decreases significantly as the pH drops. For instance, at a pH of 5.0, the half-life for the conversion to formaldehyde is approximately 20 hours, while at a pH of 6.5, it increases to about 400 hours. This underscores the necessity of maintaining an acidic environment for the effective generation of formaldehyde from methenamine.
Below is an interactive data table summarizing the effect of pH on the hydrolysis of methenamine.
| pH | Half-life (hours) |
| 2.0 | 1.6 |
| 5.1 | 12.0 |
| 5.8 | 13.8 |
| 6.0 | ~20 |
| 6.5 | ~400 |
Note: Data is for methenamine in general and may vary slightly for this compound.
Catalytic Influences on Formaldehyde Release in Aqueous and Biological Mimicking Systems
The primary catalyst for formaldehyde release from methenamine in biological systems is the hydronium ion (H₃O⁺), hence the critical importance of an acidic pH. The camphoric acid component of this compound contributes to maintaining this acidic environment, thereby promoting the hydrolysis of methenamine. In urinary tract applications, co-administration of other acidifying agents like ascorbic acid can further enhance the rate of formaldehyde production.
While the focus is on acid catalysis, other factors in a biological milieu, such as temperature, can also influence the reaction rate according to the Arrhenius relationship. Studies on methenamine have shown that the activation energy for its degradation is pH-dependent, being calculated at 23.5 kcal/mole at pH 2.0 and 12.0 kcal/mole at pH 5.1. nih.gov
Molecular Interactions of Formaldehyde with Prokaryotic Biomolecules
The formaldehyde released from this compound is a highly reactive electrophile that readily interacts with and damages essential prokaryotic biomolecules, leading to bacterial cell death.
Elucidation of Protein Denaturation Mechanisms Induced by Formaldehyde
Formaldehyde's potent antimicrobial action is largely due to its ability to denature bacterial proteins. nih.gov This process involves the covalent modification of amino acid side chains, leading to the disruption of the protein's secondary, tertiary, and quaternary structures. The primary mechanism involves the reaction of formaldehyde with nucleophilic groups in proteins, such as the amino groups of lysine (B10760008) and arginine, the sulfhydryl group of cysteine, and the imidazole (B134444) group of histidine. wikipedia.org
The initial reaction forms a hydroxymethyl adduct, which can then react with another nucleophilic group on the same or a different protein to form a stable methylene (B1212753) bridge (-CH₂-). nih.gov This cross-linking of proteins is a key aspect of formaldehyde-induced denaturation. It "locks in" the protein's secondary structure, preventing the conformational changes necessary for its function. nih.gov The extensive protein damage triggers a proteotoxic stress response in bacteria, leading to the accumulation of damaged proteins and ultimately cell death.
Analysis of Nucleic Acid Modification and Cross-linking by Formaldehyde
Formaldehyde also exerts its bactericidal effects by damaging nucleic acids. nih.gov It can react with the primary amino groups of purine (B94841) and pyrimidine (B1678525) bases in DNA and RNA, forming hydroxymethyl adducts. These adducts can then lead to the formation of both intra- and inter-strand cross-links, as well as DNA-protein cross-links. nih.govfda.gov
In microbial models such as Escherichia coli, formaldehyde has been shown to induce a significant number of DNA-protein cross-links. nih.govworktribe.com These cross-links can block DNA replication and transcription, leading to mutagenesis and cell death. nih.gov For instance, in Bacillus subtilis spores, formaldehyde's killing effect is attributed to DNA damage, and the presence of small, acid-soluble spore proteins (SASPs) can offer some protection by binding to DNA and altering its conformation. nih.gov
Cellular Responses to this compound-Derived Formaldehyde in Microbial Models
Microbial cells have evolved sophisticated mechanisms to sense and respond to formaldehyde-induced stress. These responses are crucial for their survival in the presence of this toxic compound.
Upon exposure to formaldehyde, bacteria activate a range of stress response genes. In E. coli, the frmRAB operon is induced, which encodes for proteins involved in formaldehyde detoxification. FrmR is a transcriptional repressor that is inactivated by formaldehyde, leading to the expression of FrmA (a glutathione-dependent formaldehyde dehydrogenase) and FrmB (an S-formylglutathione hydrolase). nih.gov These enzymes work together to convert formaldehyde into the less toxic formate.
Bacteria also possess other defense mechanisms. For example, some bacteria can alter their outer membrane composition to reduce formaldehyde permeability. In formaldehyde-tolerant strains of E. coli, changes in outer membrane proteins have been observed, suggesting a role for the cell envelope in resistance. researchgate.net Furthermore, bacteria have DNA repair mechanisms to counteract the damage caused by formaldehyde. In B. subtilis, the RecA protein, which is involved in DNA repair and the SOS response, is crucial for surviving formaldehyde exposure. nih.gov
Some bacteria, particularly methylotrophs that produce formaldehyde as a metabolic intermediate, have evolved specific sensors to detect and respond to formaldehyde levels. For instance, the EfgA protein acts as a formaldehyde sensor that can halt bacterial growth when formaldehyde concentrations become too high, thus preventing cellular damage. researchgate.netnih.gov
Impact on Prokaryotic Cell Division and Viability in In Vitro Systems
Direct studies on the impact of this compound on prokaryotic cell division and viability are conspicuously absent from the scientific literature. However, the known effects of formaldehyde provide a strong basis for hypothesized mechanisms. Formaldehyde is known to cause cellular damage that would invariably inhibit bacterial replication and lead to cell death.
Hypothesized Effects on Bacterial Cell Division and Viability:
| Cellular Target | Hypothesized Effect of Formaldehyde from this compound |
| DNA | Cross-linking of DNA strands, inhibiting replication and transcription. |
| Proteins | Denaturation of essential enzymes and structural proteins, leading to metabolic collapse and loss of cellular integrity. |
| Cell Wall/Membrane | Potential disruption of membrane proteins and peptidoglycan synthesis, compromising the cell envelope. |
Standard in vitro assays could be employed to validate these hypotheses for this compound.
Potential In Vitro Viability Assays:
| Assay Type | Principle | Expected Outcome with this compound |
| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth. | Determination of the MIC of this compound against various uropathogens. |
| Colony Forming Unit (CFU) Counting | Quantifies the number of viable bacteria after exposure to the antimicrobial agent. | A dose-dependent decrease in CFU counts upon treatment. |
| Live/Dead Staining (e.g., SYTO 9/Propidium Iodide) | Differentiates between viable and non-viable cells based on membrane integrity. | An increase in the population of dead (red-staining) cells. |
Without specific studies on this compound, it is impossible to provide empirical data. The role of the camphorate ion in either enhancing or diminishing the release of formaldehyde or possessing its own intrinsic antibacterial activity in this context remains speculative.
Characterization of Sub-inhibitory Concentration Effects on Bacterial Physiology
The effects of sub-inhibitory concentrations of antimicrobials can be complex, often inducing changes in bacterial physiology and virulence without outright killing the cells. nih.gov For this compound, no specific research into these effects has been published. General knowledge of sub-inhibitory effects of other agents suggests potential areas for investigation.
Potential Sub-inhibitory Effects on Bacterial Physiology:
| Physiological Aspect | Potential Effect |
| Morphology | Alterations in cell shape and size, potentially leading to filamentation due to inhibited cell division. nih.gov |
| Metabolism | Downregulation of key metabolic pathways as a stress response. |
| Virulence Factor Expression | Possible modulation of factors such as toxin production or motility. |
| Biofilm Formation | Potential inhibition or, in some cases, stimulation of biofilm development. |
Research in this area would be crucial to understanding the broader implications of using this compound, especially in scenarios where effective concentrations may not be consistently maintained.
Investigation into the Absence of Bacterial Resistance Mechanisms to Formaldehyde-Mediated Action
A significant advantage of methenamine-based therapies is the extremely low potential for the development of bacterial resistance. nih.govsci-hub.se This is attributed to the non-specific, multi-targeted action of formaldehyde. Unlike antibiotics that target specific enzymes or pathways, formaldehyde's widespread damage to proteins and DNA makes it difficult for bacteria to evolve effective resistance mechanisms through single-point mutations.
While bacteria do possess mechanisms to detoxify formaldehyde, these are generally part of their normal metabolic processes and are not typically up-regulated in a manner that confers high-level resistance in a clinical context. There have been no specific studies investigating resistance development to this compound, but it is widely accepted that the principle of non-resistance to formaldehyde applies to all methenamine salts.
Comparative Mechanistic Studies of this compound with Other Methenamine Salts
Comparative studies are essential for understanding the relative merits of different salt forms of a drug. For methenamine, the most common salts are hippurate and mandelate. researchgate.netnih.govnih.gov The primary role of the acidic salt is to help maintain an acidic urinary pH, which is necessary for the hydrolysis of methenamine to formaldehyde. droracle.ai
Comparison of Methenamine Salts:
| Methenamine Salt | Acid Moiety | Reported Characteristics | Data on this compound |
| Methenamine Hippurate | Hippuric Acid | Helps acidify urine; some intrinsic antibacterial activity of hippuric acid. vitas.no | No comparative data available. |
| Methenamine Mandelate | Mandelic Acid | Helps acidify urine; mandelic acid also has some antibacterial properties. bohrium.com | No comparative data available. |
| This compound | Camphoric Acid | The effect of camphoric acid on urinary pH and its intrinsic antibacterial activity in this context are unknown. | No comparative data available. |
Pharmacokinetic Research in Preclinical Animal Models for Methenamine Camphorate
Absorption and Distribution Profiles in Diverse Animal Systems
Methenamine (B1676377) is readily absorbed from the gastrointestinal tract following oral administration. wikipedia.org While specific studies on the absorption of the camphorate salt are not extensively detailed in publicly available literature, the pharmacokinetic behavior is largely dictated by the methenamine moiety. Once absorbed, methenamine distributes throughout the body. A study on the teratogenic effects of methenamine in a chicken embryo model suggested that methenamine can distribute into the brain and various other tissues. ijabbr.com However, detailed tissue distribution studies in mammalian preclinical models specifically for methenamine camphorate are not well-documented. The primary site of action for methenamine is the urinary tract, where it exerts its antiseptic properties. taylorandfrancis.com
Metabolism and Formaldehyde (B43269) Release Dynamics in Animal Models
The therapeutic effect of methenamine salts is dependent on their conversion to formaldehyde in an acidic environment. taylorandfrancis.comnih.gov This hydrolysis is the key metabolic process for methenamine.
Methenamine is a prodrug that remains largely inactive in the bloodstream, where the physiological pH is approximately 7.4. taylorandfrancis.com Significant hydrolysis into formaldehyde and ammonia (B1221849) occurs only when it reaches an acidic environment, primarily the urine. nih.gov The rate of this conversion is highly pH-dependent. nih.gov In vitro studies have demonstrated that at a pH of 5, approximately 20% of methenamine is hydrolyzed, while at a pH of 6, this drops to 6%. wikipedia.org The half-life for the conversion of methenamine to formaldehyde decreases significantly as the pH drops, from 13.8 hours at pH 5.8 to 1.6 hours at pH 2.0. nih.govcapes.gov.br Some degradation, estimated to be between 10% and 30%, may occur in the acidic environment of the stomach before absorption. wikipedia.org The primary site for the therapeutically relevant release of formaldehyde is the bladder, provided the urine is acidic. taylorandfrancis.com
Table 1: pH-Dependent Hydrolysis of Methenamine
| pH | Hydrolysis Rate | Half-life of Conversion |
|---|---|---|
| 2.0 | - | 1.6 hours |
| 5.0 | 20% | - |
| 5.8 | - | 13.8 hours |
| 6.0 | 6% | - |
| 7.4 | Minimal | - |
Data compiled from multiple in vitro studies. wikipedia.orgnih.govcapes.gov.br
The primary metabolic pathway for methenamine across different species is its hydrolysis to formaldehyde and ammonia in acidic urine. nih.gov Formaldehyde is the active bactericidal agent. nih.gov There is no indication of significant species-specific differences in this fundamental metabolic pathway. The camphoric acid moiety would be expected to follow its own metabolic fate, though detailed studies on the metabolism of camphoric acid in the context of this compound in preclinical models are scarce.
Elimination and Excretion Pathways in Animal Models
Methenamine and its metabolites are primarily eliminated by the kidneys. wikipedia.org Following a single oral dose, a substantial portion, between 70% and 90%, of the methenamine is excreted unchanged in the urine within 24 hours. wikipedia.org The hippurate salt of methenamine has shown that over 90% of the methenamine moiety is excreted in the urine within 24 hours. fda.gov The elimination half-life of methenamine is reported to be in the range of 2 to 6 hours. wikipedia.org The onset of antibacterial effect in the urine is typically observed within 30 minutes of administration. wikipedia.org
Pharmacokinetic Modeling and Simulation in Preclinical Animal Studies
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for designing appropriate dosage regimens and understanding a drug's behavior. nih.gov Such models can help in extrapolating data from animal studies to humans. semanticscholar.org
While general pharmacokinetic parameters for methenamine have been determined in healthy human volunteers, specific population pharmacokinetic models for this compound in preclinical animal species are not widely available in the literature. nih.govbohrium.com The development of such models would require extensive data collection from representative animal species to account for inter-animal variability. mdpi.com A one-compartment open model has been suggested as potentially applicable for methenamine, which would require specific data collection and analysis to validate. bohrium.com
Advanced Analytical Methodologies for Methenamine Camphorate Research
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are indispensable for elucidating the chemical structure and determining the concentration of methenamine (B1676377) camphorate. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.
UV-Visible Spectrophotometry Applications for Quantitative Analysis
UV-Visible spectrophotometry is a robust, simple, and cost-effective technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions.
For the analysis of methenamine camphorate, the UV spectrum would be influenced by both the methenamine and camphor (B46023) moieties. Camphor, containing a carbonyl group, exhibits a characteristic absorption maximum (λmax) around 289 nm. smmu.edu.cnunesp.br Analytical methods developed for camphor have demonstrated a linear relationship between absorbance and concentration in ranges such as 1.28–3.84 mg/mL, making it suitable for quantitative determination. smmu.edu.cn
Similarly, spectrophotometric methods have been developed for methenamine and its other salts, like methenamine hippurate. nih.govrjptonline.org Studies on methenamine hippurate show a λmax at approximately 230 nm. rjptonline.org For this compound, a quantitative method would likely involve scanning across the 200–400 nm range to identify a distinct λmax for the compound, which may differ from its individual components due to their interaction in the salt form. Validation of the method according to International Council for Harmonisation (ICH) guidelines would be essential to ensure linearity, accuracy, and precision. impactfactor.org
Below is a table summarizing validation parameters from a UV-spectrophotometric method developed for a related methenamine salt, which serves as a model for what would be required for this compound.
Table 1: Example Validation Parameters for UV-Spectrophotometric Analysis of a Methenamine Salt
| Parameter | Result |
|---|---|
| Linearity Range | 10-80 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Limit of Detection (LOD) | 0.048 µg/mL |
| Limit of Quantitation (LOQ) | 0.146 µg/mL |
| Accuracy (% Recovery) | 98-102% |
Data extrapolated from studies on Methenamine Hippurate. rjptonline.orgimpactfactor.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. scilit.comresearchgate.netslideshare.net It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise mapping of a molecule's structure.
For this compound, NMR would be used to:
Confirm the Structure: By analyzing the chemical shifts, coupling constants, and integration of signals in the ¹H and ¹³C NMR spectra, the cage-like structure of methenamine and the bicyclic structure of camphor can be confirmed. The spectra would show characteristic signals for both components. For instance, the highly symmetrical methenamine molecule would display a single sharp singlet in its ¹H NMR spectrum. The ¹³C NMR spectrum of camphor is well-documented, showing signals for its ten carbons, including a distinctive downfield signal for the carbonyl carbon around 219 ppm. researchgate.netblogspot.com
Assess Purity: NMR can detect the presence of impurities or residual starting materials. The integration of impurity signals relative to the signals of this compound allows for their quantification, making it a powerful tool for purity assessment.
Study Ionic Interactions: Advanced NMR techniques could potentially be used to study the non-covalent interactions between the protonated methenamine cation and the camphorate anion in solution.
Proton NMR has been successfully used for the determination of methenamine in biological fluids like urine. rjptonline.org Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further aid in assigning all proton and carbon signals unambiguously, confirming the connectivity within the camphor structure and verifying the integrity of the methenamine cage. blogspot.com
Mass Spectrometry-Based Methods for Detection and Quantitation
Mass spectrometry (MS) is a highly sensitive and specific analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for both qualitative identification and quantitative analysis of compounds.
When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a powerful platform for analyzing this compound.
Detection and Identification: MS can confirm the molecular weight of both methenamine (140.19 g/mol ) and camphor (152.23 g/mol ). In the analysis of the salt, the mass spectrometer would detect the individual components after ionization. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, further confirming the elemental composition.
Quantitation: Tandem mass spectrometry (MS/MS) is particularly valuable for quantitative studies in complex matrices. epa.gov A specific precursor ion (e.g., the molecular ion of methenamine) is selected and fragmented to produce characteristic product ions. By monitoring these specific ion transitions (a technique known as Selected Reaction Monitoring or SRM), a very high degree of selectivity and sensitivity can be achieved. Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used, can provide the most accurate quantification by correcting for matrix effects and variations in instrument response. researchgate.net Methods for quantifying methenamine in various samples, including animal tissues and dairy products, have been developed using HPLC-MS/MS and GC-MS/MS, with limits of detection in the low µg/kg range. rjptonline.orgepa.govresearchgate.net
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from other components in a mixture, such as impurities, degradation products, or matrix components, prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique in the pharmaceutical industry due to its high resolution, speed, and versatility. nih.gov Developing an HPLC method for this compound would involve optimizing several key parameters to achieve a good separation of the methenamine and camphorate ions.
Column Selection: Since methenamine is a basic compound and camphor is neutral, a reverse-phase column (e.g., C18) would be a suitable starting point. nih.govwjpps.com For improved retention and peak shape of the basic methenamine, an ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be effective. researchgate.netnih.govsigmaaldrich.com
Mobile Phase: The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. sigmaaldrich.comnih.gov The pH of the buffer is a critical parameter for controlling the retention of methenamine.
Detection: A UV detector is commonly used for both methenamine and camphor. Detection wavelengths of around 210-212 nm are suitable for methenamine, while camphor can be detected at its λmax of ~288-289 nm. sigmaaldrich.comresearchgate.net A Diode Array Detector (DAD) would be advantageous as it can monitor multiple wavelengths simultaneously. nih.govresearchgate.net
The table below outlines typical conditions used in published HPLC methods for methenamine and camphor, which would inform the development of a method for this compound.
Table 2: Example HPLC Method Parameters for Methenamine and Camphor Analysis
| Parameter | Method for Methenamine | Method for Camphor |
|---|---|---|
| Column | Zorbax SCX-300 (Ion-Exchange) nih.gov | Symmetry® C18 (Reverse-Phase) nih.gov |
| Mobile Phase | Acetonitrile: 0.1M Sodium Perchlorate (pH 5.8) (70:30) nih.gov | Acetonitrile: Water: Acetic Acid (600:400:6) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov | 1.4 mL/min nih.gov |
| Detection (UV) | 212 nm nih.gov | 288 nm researchgate.net |
| Linearity Range | 0.25–50 mM nih.gov | 0.10–3.00 mg/mL nih.gov |
Gas Chromatography (GC) for Volatile Metabolite Analysis
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.com It is particularly relevant for this compound research in the context of analyzing its components and their potential metabolites, many of which are volatile.
Camphor itself is a volatile solid and is readily analyzed by GC. nih.gov Furthermore, the in vivo metabolism of camphor leads to volatile hydroxylated metabolites, such as 5-exo-hydroxyfenchone, which can be identified and quantified using GC-MS. researchgate.net
Methenamine is thermally stable but can decompose to form formaldehyde (B43269) and ammonia (B1221849), particularly in acidic conditions. While direct GC analysis of the intact methenamine molecule is possible, GC is also an excellent tool for analyzing these volatile breakdown products. nih.govnih.gov GC methods have been developed for determining methenamine in biological samples and for assaying residues on manufacturing equipment. nih.govnih.gov A GC-MS method for quantifying camphor in serum has been validated with a limit of detection as low as 1 ng/mL. nih.gov
For analyzing volatile metabolites of this compound, a headspace or thermal desorption GC-MS approach could be employed. mdpi.com This would involve heating the sample to release volatile compounds into the gas phase, which are then injected into the GC system for separation and subsequent detection by the mass spectrometer. This technique is highly sensitive and can provide comprehensive profiles of volatile metabolites in various biological or environmental samples. chromatographyonline.com
Table of Compounds
| Compound Name |
|---|
| Methenamine |
| Camphor |
| This compound |
| Methenamine hippurate |
| Formaldehyde |
| Ammonia |
| 5-exo-hydroxyfenchone |
| Acetonitrile |
| Methanol |
LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical tools for the trace analysis and metabolite profiling of xenobiotics in biological fluids. While specific studies on this compound as a single entity are limited, the analytical strategies for its constituent components, methenamine and camphor, are well-established and provide a framework for its analysis.
Methenamine is known to be stable in blood but hydrolyzes in acidic urine to produce formaldehyde and ammonia, with formaldehyde being the active antiseptic agent. Therefore, the analytical challenge lies in the quantification of both the parent compound, methenamine, and its key active metabolite, formaldehyde, in various biological matrices. Camphor, on the other hand, undergoes extensive metabolism in the body, leading to the formation of several hydroxylated derivatives.
LC-MS/MS for Methenamine and Formaldehyde Analysis:
LC-MS/MS offers high sensitivity and selectivity for the quantification of methenamine in plasma. A simple and sensitive LC-MS/MS assay has been developed for the determination of hexamethylenetetramine (methenamine) in rat plasma. This method utilizes protein precipitation for sample preparation, which is a straightforward and efficient technique. The chromatographic separation is typically achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar compounds like methenamine. The detection is performed using multiple reaction monitoring (MRM) in positive ionization mode, providing excellent specificity and sensitivity.
The analysis of formaldehyde by LC-MS/MS is more challenging due to its high reactivity and volatility. Derivatization is often required to enhance its chromatographic retention and detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with formaldehyde to form a stable hydrazone. This derivative can then be readily analyzed by LC-MS/MS, allowing for sensitive quantification in matrices like urine researchgate.net.
GC-MS for Methenamine and Camphor Metabolite Profiling:
Gas chromatography-mass spectrometry is a well-established technique for the analysis of volatile and semi-volatile compounds and is particularly useful for the analysis of methenamine and camphor metabolites.
A gas-liquid chromatography method with a nitrogen-selective detector has been successfully used for the determination of unchanged methenamine in plasma and urine nih.gov. This method involves a simple acetone dilution for sample preparation, followed by direct injection into the GC system. The use of a nitrogen-selective detector enhances the selectivity for nitrogen-containing compounds like methenamine.
For the metabolite profiling of camphor, GC-MS is the method of choice. Camphor is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2A6, to form hydroxylated metabolites such as 5-exo-hydroxycamphor researchgate.net. These metabolites can be extracted from biological fluids, derivatized to increase their volatility (e.g., by silylation), and then analyzed by GC-MS. The mass spectra obtained provide structural information that is crucial for the identification of these metabolites.
Table 1: Summary of LC-MS/MS and GC-MS methods for the analysis of Methenamine and its metabolite Formaldehyde.
| Analyte | Method | Matrix | Sample Preparation | Key Findings |
| Methenamine | LC-MS/MS | Rat Plasma | Protein Precipitation | Simple, sensitive, and specific assay for toxicokinetic studies. |
| Formaldehyde | LC-MS/MS | Urine | Derivatization with DNPH | Enables sensitive quantification of the active metabolite. |
| Methenamine | GC with Nitrogen-Selective Detector | Plasma, Urine | Acetone Dilution | Rapid and selective method for unchanged drug. |
Table 2: GC-MS Analysis of Camphor Metabolites.
| Analyte | Method | Matrix | Sample Preparation | Key Metabolites Identified |
| Camphor | GC-MS | In vitro (human liver microsomes) | Extraction and Derivatization | 5-exo-hydroxycamphor researchgate.net |
Development and Validation of Bioanalytical Assays in Preclinical Biological Matrices
The development and validation of robust bioanalytical assays are fundamental for preclinical pharmacokinetic and toxicokinetic studies. These assays must be accurate, precise, and reliable to provide meaningful data. The validation process is typically performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
For this compound, the development of a bioanalytical method would likely involve the simultaneous or separate quantification of methenamine and camphor in a preclinical matrix like rat plasma.
LC-MS/MS Method Development and Validation:
An LC-MS/MS method for methenamine in rat plasma has been developed and validated. The validation parameters typically assessed include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity: The range of concentrations over which the method is accurate and precise. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration, and a linear regression analysis is performed.
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are assessed at multiple concentration levels (e.g., lower limit of quantification (LLOQ), low, medium, and high quality control samples).
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
Matrix Effect: The influence of matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a post-extracted spiked sample to the response of the analyte in a neat solution.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
A validated LC-MS/MS method for hexamethylenetetramine (methenamine) in rat plasma demonstrated good accuracy and precision, making it suitable for toxicokinetic studies mdpi.com. The sample preparation involved a simple protein precipitation with acetonitrile.
Table 3: Typical Validation Parameters for a Bioanalytical LC-MS/MS Assay.
| Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits, ensuring no significant ion suppression or enhancement |
| Stability | Analyte concentration within ±15% of the initial concentration |
Electrochemical and Other Emerging Analytical Approaches for this compound
While chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of drugs and their metabolites, there is growing interest in the development of faster, more portable, and cost-effective analytical techniques.
Electrochemical Methods:
Electrochemical sensors offer several advantages, including high sensitivity, rapid response, and the potential for miniaturization. The electrochemical detection of methenamine is feasible due to its electroactive nature. Various electrochemical methods, such as voltammetry, could be explored for the direct determination of methenamine in biological fluids. The development of a selective electrochemical sensor for methenamine would require the design of a modified electrode surface that can facilitate its oxidation or reduction. While specific sensors for this compound have not been reported, the principles of electrochemical detection could be applied.
Other Emerging Analytical Approaches:
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and solvent consumption. It is particularly well-suited for the analysis of charged and polar compounds. CE could be a viable alternative to HPLC for the separation of methenamine from other components in biological matrices.
Paper-Based Microfluidic Devices: These devices offer a low-cost and portable platform for conducting analytical assays. A colorimetric or fluorometric method for the detection of formaldehyde, the active metabolite of methenamine, could potentially be integrated into a paper-based device for rapid screening purposes.
Ambient Ionization Mass Spectrometry: Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the direct analysis of samples in their native state with minimal or no sample preparation. These methods could potentially be used for the rapid screening of methenamine or camphor on surfaces or in biological fluids.
The application of these emerging analytical approaches to this compound research is still in its nascent stages. However, they hold promise for the development of novel analytical tools that could complement traditional methods and provide new insights into the behavior of this compound in biological systems.
Computational Chemistry and in Silico Modeling of Methenamine Camphorate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to solve the electronic structure of molecules. northwestern.eduuchicago.edu These calculations can determine a wide array of molecular properties, including molecular geometry (bond lengths and angles), electronic energies, and electrical properties like dipole moments. northwestern.edu Methods such as Density Functional Theory (DFT) and other ab initio approaches are central to these investigations, providing a foundational understanding of a molecule's stability and reactivity. nih.govarxiv.org
Table 1: Example of Calculated Molecular Properties for Methenamine (B1676377) Note: This table is illustrative of the data types generated by quantum chemical calculations.
| Property | Calculation Method | Predicted Value | Significance |
|---|---|---|---|
| Ground State Energy | DFT/B3LYP | Value in Hartrees | Indicates molecular stability. |
| HOMO Energy | DFT/B3LYP | Value in eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | DFT/B3LYP | Value in eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | DFT/B3LYP | Value in eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | DFT/B3LYP | ~0 Debye | Reflects the symmetrical charge distribution in the molecule. |
| Mulliken Atomic Charges | DFT/B3LYP | Charges on C, N, H | Shows partial charges on each atom, indicating sites for nucleophilic or electrophilic attack. |
Molecular Dynamics Simulations of Methenamine and its Derivatives
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological targets. nih.govresearchgate.net These simulations are crucial for understanding how a compound behaves in a realistic physiological environment. mdpi.com
In the context of methenamine, MD simulations can be used to:
Analyze Solvation: Model the interaction of methenamine with water molecules, providing insight into its solubility and the stability of its hydrated form.
Study Complex Stability: Investigate the stability of the methenamine camphorate salt by simulating the interactions between the methenamine cation and the camphorate anion in an aqueous environment.
Probe Protein-Ligand Interactions: If methenamine or its derivatives were to bind to a biological target, MD simulations could explore the stability of the binding pose, identify key interacting amino acid residues, and calculate binding free energies. researchgate.netnih.gov For instance, a computational study explored the potential interaction between methenamine and the VEGF-A protein through molecular docking to understand its effects on vascular development. nih.gov
The output of an MD simulation includes trajectories of atomic positions, from which various properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and interaction energies can be analyzed to assess the stability and dynamics of the system. researchgate.net
In Silico Prediction of Hydrolysis Pathways and Formaldehyde (B43269) Release Kinetics
The primary mechanism of action for methenamine is its hydrolysis under acidic conditions to produce formaldehyde and ammonia (B1221849). oecd.orgnih.gov This reaction is critically dependent on pH. oecd.orgnih.gov In silico methods are instrumental in modeling this chemical degradation process, predicting reaction pathways, and estimating the kinetics of formaldehyde release. researchgate.netspringernature.com
Computational tools can predict chemical degradation by using knowledge bases of chemical transformations and reasoning engines to determine the likelihood of specific reactions under various conditions. springernature.com For methenamine, these models would focus on the acid-catalyzed hydrolysis mechanism.
Experimental studies have provided kinetic data on this process, which computational models aim to replicate and predict. For example, the rate of methenamine's conversion to formaldehyde is highly pH-dependent, with the half-life decreasing significantly as the pH becomes more acidic. nih.gov
Table 2: Experimental Hydrolysis Kinetics of Methenamine at 37.5°C
| pH | Reaction Half-Life (hours) | Activation Energy (kcal/mole) |
|---|---|---|
| 2.0 | 1.6 | 23.5 |
| 5.1 | - | 12.0 |
| 5.8 | 13.8 | - |
Source: Data from J Pharm Sci, 1980. nih.gov
In silico kinetic models would use quantum chemical calculations to determine the energy barriers for each step in the proposed hydrolysis pathway, allowing for the prediction of reaction rates and half-lives that can be validated against such experimental data.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. researchgate.net Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR), use statistical methods to correlate calculated molecular properties (descriptors) with observed activity. nih.gov
For methenamine and its derivatives, computational SAR studies could be used to:
Predict Antimicrobial Potency: Correlate descriptors (e.g., molecular shape, volume, electronic properties) of various methenamine derivatives with their efficacy against different bacterial strains.
Optimize Formaldehyde Release: Develop models that predict the rate of hydrolysis based on the structural modifications of the methenamine scaffold. This could help in designing prodrugs that release formaldehyde at a desired rate under specific pH conditions.
Identify Key Structural Features: Docking studies can be used to place derivatives into the active site of a target enzyme, revealing which structural modifications enhance binding. mdpi.com The resulting binding energies can then be used as a descriptor in a QSAR model. A thorough SAR study can reveal the importance of specific interactions, such as hydrogen bonds or hydrophobic contacts, in determining the compound's activity. mdpi.comnih.gov
These computational SAR studies provide a rational basis for designing new derivatives with improved potency and desired physicochemical properties. mdpi.com
Virtual Screening Approaches for Novel Methenamine-Based Compound Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. enamine.net This method can be either structure-based or ligand-based. mdpi.comnih.gov
Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of a biological target (e.g., a bacterial enzyme). Molecular docking is used to predict the binding mode and affinity of compounds from a database to the target's active site. nih.govmdpi.com For methenamine, SBVS could be used to find novel compounds that target essential bacterial enzymes, potentially working synergistically with the formaldehyde released.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS methods are used. These rely on the knowledge of molecules known to be active. mdpi.com A common LBVS method is pharmacophore modeling, where a model of the essential steric and electronic features required for activity is created based on an active molecule like methenamine. This pharmacophore model is then used to search databases for other molecules that fit these features. nih.gov
A typical virtual screening workflow involves docking millions of compounds, ranking them based on their predicted binding affinity, and selecting a smaller number of top candidates for further experimental testing. mdpi.com This approach significantly accelerates the identification of promising new lead compounds for drug development. nih.gov
Preclinical Formulation Research and Development for Methenamine Camphorate
Formulation Strategies for Optimized Delivery in Preclinical Animal Models
There is no publicly available research detailing formulation strategies for the optimized delivery of methenamine (B1676377) camphorate in preclinical animal models. General principles of preclinical formulation aim to ensure adequate and reproducible exposure of the test compound in animal studies to allow for the assessment of its pharmacokinetic and toxicological profiles. nih.govresearchgate.netaltasciences.comcatapult.org.uk Such strategies often involve the use of simple solutions, suspensions, or more complex formulations to enhance solubility and absorption. nih.gov However, no studies were identified that apply these principles specifically to methenamine camphorate.
Stability Assessment of Experimental Formulations Under Various Conditions
A search of the scientific literature yielded no stability assessment data for any experimental formulations of this compound. Stability studies are essential to determine the shelf-life of a drug product and to ensure its quality, safety, and efficacy over time. These studies evaluate the impact of environmental factors such as temperature, humidity, and light on the drug substance and its formulations. Without such data for this compound, its degradation pathways and optimal storage conditions remain unknown.
Development of Novel Drug Delivery Systems for Controlled Formaldehyde (B43269) Release in Animal Models
While the principle of controlled formaldehyde release is central to the therapeutic action of methenamine, wikipedia.orgnih.gov there is no evidence in the literature of the development of novel drug delivery systems specifically for this compound to achieve this in animal models.
pH-Responsive Formulations for Targeted Release
No research has been published on the development of pH-responsive formulations for the targeted release of formaldehyde from this compound. In theory, pH-responsive polymers could be utilized to create formulations that release this compound in the acidic environment of the urinary tract, thereby maximizing the localized production of formaldehyde. However, the application of this technology to this compound has not been described.
Nanoparticle-Based Delivery Systems for Enhanced Preclinical Pharmacokinetics
There are no published studies on the use of nanoparticle-based delivery systems for this compound. Nanoparticle formulations can offer advantages such as improved solubility, enhanced bioavailability, and targeted drug delivery. nih.govnih.gov Encapsulating this compound within nanoparticles could potentially modulate its release profile and improve its pharmacokinetic properties. However, no research into this area for this compound has been made public.
Future Directions and Emerging Research Avenues for Methenamine Camphorate
Exploration of New Mechanistic Paradigms for Formaldehyde-Based Therapeutics
The therapeutic action of methenamine (B1676377) salts is attributed to the release of formaldehyde (B43269) in acidic environments, which exerts a nonspecific antimicrobial effect by denaturing proteins and nucleic acids. researchgate.net However, recent research into formaldehyde-releasing prodrugs, particularly in oncology, has unveiled more complex and nuanced mechanisms of action that could be relevant for the future study of methenamine camphorate.
One key area of investigation is the role of formaldehyde in modulating the intracellular redox environment. Studies have shown that formaldehyde-releasing compounds can lead to the depletion of intracellular glutathione (B108866), a critical antioxidant. researchgate.netbiu.ac.il This depletion is thought to occur through the formation of S-formylglutathione adducts, which in turn increases reactive oxygen species (ROS), dissipates the mitochondrial membrane potential, and ultimately triggers signaling pathways leading to cell death. researchgate.netbiu.ac.ilnih.gov This paradigm shifts the view of formaldehyde from a simple denaturing agent to a modulator of cellular redox homeostasis, opening up possibilities for its use in diseases characterized by oxidative stress imbalances, such as cancer.
Future research could explore these redox-modulating properties in the context of this compound. Key research questions include:
To what extent does this compound-derived formaldehyde deplete glutathione and increase ROS in various cell types?
Can this mechanism be selectively targeted to pathogenic cells while sparing healthy ones?
Are there synergistic opportunities with other drugs that target cellular redox pathways?
Understanding these finer mechanistic details will be crucial for expanding the therapeutic applications of formaldehyde-releasing agents beyond their current scope.
Table 1: Potential Mechanistic Paradigms for Formaldehyde-Releasing Compounds
| Mechanistic Paradigm | Description | Key Cellular Effects | Potential Therapeutic Application |
| Redox Modulation | Depletion of intracellular glutathione and subsequent increase in reactive oxygen species (ROS). researchgate.netbiu.ac.il | Dissipation of mitochondrial membrane potential, activation of stress-activated protein kinases (e.g., c-Jun), induction of DNA damage (e.g., H2AX phosphorylation). researchgate.netbiu.ac.il | Oncology, diseases with altered redox states. |
| Protein Cross-linking | Formation of covalent bonds between proteins, and between proteins and DNA. nih.gov | Inhibition of protein function, induction of cellular stress responses, DNA-protein cross-link formation. nih.govoup.com | Antimicrobial, antiviral, anticancer therapies. |
| One-Carbon Metabolism | Participation as a key one-carbon unit in metabolic pathways. escholarship.org | Disruption of metabolic balance, interference with folate and S-adenosylmethionine (SAM) dependent processes. escholarship.org | Metabolic disorders, oncology. |
Design of Targeted Formaldehyde-Releasing Prodrugs and Conjugates
A significant challenge with formaldehyde-based therapeutics is achieving targeted delivery to minimize off-target effects, given that formaldehyde is endogenously produced and rapidly metabolized. nih.gov The future development of compounds like this compound hinges on the design of sophisticated prodrugs and conjugates that can release formaldehyde specifically at the desired site of action.
Prodrug strategies aim to create inactive precursors that are converted to the active formaldehyde-releasing agent under specific physiological conditions (e.g., the acidic environment of tumors or infected tissues). This approach can enhance therapeutic efficacy while reducing systemic exposure. nih.govresearchgate.net
Emerging research focuses on several key design principles:
Tumor-Targeted Activation: Designing prodrugs that are activated by enzymes overexpressed in cancer cells or by the unique microenvironment of tumors (e.g., hypoxia, low pH).
Antibody-Drug Conjugates (ADCs): Linking a formaldehyde-releasing moiety to a monoclonal antibody that specifically recognizes an antigen on the surface of target cells. This strategy allows for highly selective delivery of the cytotoxic payload.
Nanoparticle Encapsulation: Encapsulating this compound or other formaldehyde donors within nanoparticles (e.g., liposomes, polymers) that can be surface-functionalized with targeting ligands to direct them to specific tissues or cells.
These advanced delivery systems promise to overcome the limitations of nonspecific formaldehyde release, paving the way for more precise and effective therapies.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies
To fully unravel the complex biological effects of formaldehyde released from compounds like this compound, a systems-level understanding is required. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.govnih.gov These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by the compound within a biological system. researchgate.netcore.ac.uk
Genomics and Transcriptomics: Can be used to identify changes in gene expression patterns in cells exposed to formaldehyde. oup.com This can reveal which cellular pathways are activated or inhibited, providing clues about the compound's mechanism of action and potential off-target effects. researchgate.net
Proteomics: Allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.govresearchgate.net Mass spectrometry-based proteomics can identify the specific protein targets of formaldehyde, revealing how it disrupts cellular function through protein cross-linking and other modifications. nih.gov
Metabolomics: Focuses on the comprehensive analysis of small-molecule metabolites. escholarship.org This technology can elucidate how formaldehyde perturbs cellular metabolism, particularly one-carbon pathways, and can help identify biomarkers of drug response or toxicity. nih.govnih.gov
By integrating data from these different omics layers, researchers can construct detailed molecular network models of how formaldehyde-releasing drugs work. core.ac.ukresearchgate.net This systems biology approach is essential for identifying novel drug targets, understanding mechanisms of resistance, and discovering predictive biomarkers for patient stratification. researchgate.net
Table 2: Application of Omics Technologies in Formaldehyde-Releasing Drug Research
| Omics Technology | Research Focus | Potential Insights for this compound |
| Genomics/Transcriptomics | Analysis of genome-wide gene expression changes. oup.comresearchgate.net | Identification of signaling pathways perturbed by formaldehyde; understanding of cellular stress responses. |
| Proteomics | Study of protein expression, modifications, and interactions. nih.govnih.gov | Identification of direct protein targets of formaldehyde; characterization of DNA-protein cross-links. |
| Metabolomics | Profiling of small-molecule metabolites. escholarship.orgnih.gov | Elucidation of impacts on one-carbon metabolism; discovery of biomarkers for efficacy or toxicity. |
Advanced Preclinical Model Development for Comprehensive Compound Evaluation
The translation of promising laboratory findings into clinical success requires robust and predictive preclinical models. For formaldehyde-releasing compounds like this compound, there is a need to move beyond simple cell cultures and traditional animal models to more sophisticated systems that better recapitulate human physiology and disease.
Future research should focus on the development and application of:
3D Organoid and Spheroid Cultures: These models more closely mimic the three-dimensional architecture and cell-cell interactions of human tissues compared to conventional 2D cell cultures. They can provide more accurate predictions of a drug's efficacy and toxicity.
Microfluidic "Organ-on-a-Chip" Systems: These devices allow for the culture of human cells in a microenvironment that simulates the physiological conditions of an organ. They can be used to study the effects of formaldehyde on specific organs (e.g., liver, kidney) and to investigate drug metabolism and transport.
Humanized Animal Models: These are animal models (typically mice) that have been engrafted with human cells, tissues, or genes. They are particularly valuable for studying the human-specific aspects of drug response and for evaluating targeted therapies like antibody-drug conjugates.
In Vitro Human Airway Models: For assessing respiratory effects, advanced models such as the human air-liquid-interface (ALI) airway tissue model can be used to evaluate tissue responses to formaldehyde fumes, including oxidative stress, inflammation, and DNA damage. nih.gov
The use of these advanced preclinical models will enable a more comprehensive and human-relevant evaluation of the therapeutic potential and safety of this compound, facilitating its journey from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the stability and decomposition products of methenamine camphorate under varying physiological conditions?
- Methodological Answer : Stability studies should involve high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to monitor degradation products. Adjust pH (e.g., 5.0–7.0) to mimic urinary tract environments, and use accelerated stability testing at 25°C, 37°C, and 40°C with controlled humidity. Include kinetic modeling to predict shelf-life and degradation pathways . For physiological relevance, simulate bladder retention times (typically 2–4 hours) to assess formaldehyde release kinetics .
Q. How can researchers design in vitro assays to evaluate the antimicrobial efficacy of this compound against uropathogens?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with common uropathogens (e.g., E. coli, Klebsiella). Include pH modulation (target pH <6.0) to activate formaldehyde release. Compare minimum inhibitory concentrations (MICs) under static vs. dynamic urine flow conditions to replicate bladder emptying. Control for confounding factors like albumin concentration (mimicking proteinuria) and catheter biofilm models .
Q. What statistical approaches are appropriate for analyzing contradictory clinical data on methenamine’s efficacy in preventing catheter-associated UTIs?
- Methodological Answer : Apply meta-analytic frameworks (e.g., random-effects models) to reconcile heterogeneity across studies. Stratify by catheterization type (indwelling vs. intermittent) and patient subgroups (e.g., post-gynecologic surgery vs. long-term catheter users). Use sensitivity analyses to assess bias from small sample sizes or unblinded designs, as seen in trials where clinician awareness influenced outcome reporting .
Advanced Research Questions
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize dosing regimens for this compound in cancer hypoxic microenvironments?
- Methodological Answer : Develop compartmental models incorporating tumor pH gradients (4.5–6.5) and hypoxia-inducible factors. Measure formaldehyde release rates in 3D tumor spheroids or murine xenografts using fluorescent probes (e.g., Formaldehyde Sensor Luciferase). Validate models with intravenous methenamine dosing data from preclinical glioblastoma studies, adjusting for blood-brain barrier permeability .
Q. What experimental strategies address the limitations of existing methenamine studies, such as confirmation bias and variable urinary pH?
- Methodological Answer : Implement double-blind, placebo-controlled trials with centralized urine pH monitoring (continuous telemetric sensors). Use adaptive trial designs to dynamically adjust ascorbic acid co-administration for pH control. For preclinical work, employ genetically engineered bacteria (e.g., E. coli Lux reporters) to quantify real-time bacterial load reduction in bladder-on-a-chip models .
Q. How do molecular interactions between camphorate derivatives and host proteins influence methenamine’s therapeutic window in systemic infections?
- Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinities to serum albumin and renal transporters. Pair with transcriptomic analysis (RNA-seq) of human renal cells exposed to methenamine-camphorate complexes to identify off-target effects on drug-metabolizing enzymes (e.g., CYP450) .
Methodological Considerations for Data Interpretation
- Contradictory Efficacy Data : Differences in urinary pH, catheterization duration, and bacterial biofilm formation explain variability. For example, methenamine is ineffective in long-term indwelling catheters due to insufficient formaldehyde accumulation but shows efficacy in short-term post-surgical settings .
- Preclinical-to-Clinical Translation : Use murine models with humanized CYP2C9 alleles to better predict pharmacokinetics. Include urinary formaldehyde quantification via gas chromatography-mass spectrometry (GC-MS) to correlate with antimicrobial outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
